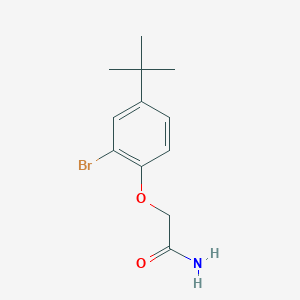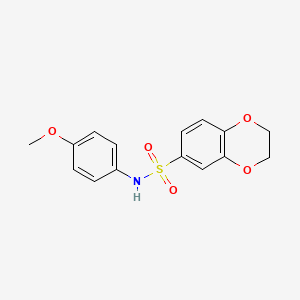
N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BRD3308, is a small molecule inhibitor that has shown significant potential in scientific research. This compound has been found to have a variety of applications, ranging from cancer research to neurological studies. In
Mécanisme D'action
N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide works by inhibiting the activity of BET proteins and HDACs. BET proteins are involved in the regulation of gene expression, and their overexpression has been linked to the development and progression of cancer. By inhibiting the activity of BET proteins, this compound can slow or stop the growth of cancer cells. HDACs are enzymes that play a role in the regulation of gene expression in the brain. By inhibiting HDAC activity, this compound may be able to promote the growth and survival of neurons in the brain, potentially leading to improved cognitive function in patients with neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In the brain, this compound has been found to promote the growth and survival of neurons, potentially leading to improved cognitive function in patients with neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and promoting the growth and survival of neurons in the brain. This makes it a promising candidate for the development of new cancer treatments and therapies for neurodegenerative diseases. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other proteins and enzymes, which could lead to unintended consequences.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of research could be the development of new cancer treatments based on the inhibition of BET proteins. Another area of research could be the development of new therapies for neurodegenerative diseases based on the promotion of neuron growth and survival. Additionally, future research could focus on the identification of potential off-target effects of this compound and the development of strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a series of chemical reactions, starting with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-1,3-dioxolane. This intermediate is then reacted with phthalic anhydride to form this compound. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been found to have a variety of applications in scientific research, particularly in the areas of cancer and neurological studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in the regulation of gene expression, and their overexpression has been linked to the development and progression of cancer.
In neurological studies, this compound has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression in the brain. By inhibiting HDAC activity, this compound may be able to promote the growth and survival of neurons in the brain, potentially leading to improved cognitive function in patients with neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-11-5-7-12(8-6-11)19-15(21)9-10-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNFAUQAJJZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)
![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)

![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)

![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)